molecular formula C10H11ClO3 B6305461 Methyl 3-chloro-2-methoxy-4-methylbenzoate CAS No. 1936018-29-9

Methyl 3-chloro-2-methoxy-4-methylbenzoate

Cat. No.: B6305461
CAS No.: 1936018-29-9
M. Wt: 214.64 g/mol
InChI Key: VUPSQNDSRGFWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloro-2-methoxy-4-methylbenzoate: is an organic compound with the molecular formula C10H11ClO3 It is a derivative of benzoic acid and is characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloro-2-methoxy-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-2-methoxy-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-2-methoxy-4-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of 3-amino-2-methoxy-4-methylbenzoate.

    Oxidation: Formation of 3-chloro-2-methoxy-4-methylbenzoic acid.

    Reduction: Formation of 3-chloro-2-methoxy-4-methylbenzyl alcohol.

Scientific Research Applications

Chemistry: Methyl 3-chloro-2-methoxy-4-methylbenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.

Biology: In biological research, this compound can be used to study the effects of chlorinated aromatic esters on cellular processes. It may also serve as a model compound for investigating the metabolism and toxicity of similar substances.

Medicine: While not a drug itself, this compound can be used in the synthesis of pharmaceutical compounds. Its derivatives may possess biological activity and could be explored for potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and dyes. Its unique chemical properties make it valuable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of methyl 3-chloro-2-methoxy-4-methylbenzoate depends on its specific application. In chemical reactions, the presence of the chlorine atom and methoxy group influences its reactivity and interaction with other molecules. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

  • Methyl 3-chloro-4-methoxybenzoate
  • Methyl 3-chloro-2-methylbenzoate
  • Methyl 2-methoxy-4-methylbenzoate

Comparison: Methyl 3-chloro-2-methoxy-4-methylbenzoate is unique due to the specific arrangement of its functional groups. The presence of both a chlorine atom and a methoxy group on the benzene ring provides distinct reactivity patterns compared to its analogs. For example, the methoxy group can donate electron density through resonance, affecting the compound’s overall reactivity and stability.

Properties

IUPAC Name

methyl 3-chloro-2-methoxy-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6-4-5-7(10(12)14-3)9(13-2)8(6)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPSQNDSRGFWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.